5-HT₃ Binding Affinity Rank Order
In a systematic head-to-head comparison of 24 biguanide derivatives, Morain et al. (1994) determined the rank order of potency for displacing the selective 5-HT₃ antagonist [³H]BRL 43694 from N1E-115 neuroblastoma cell membranes . 2,3-Dichloro-PBG clustered in the high-potency tier, equipotent with 2,5-dichloro-PBG and 3,5-dichloro-PBG, and ranked above 3,4-dichloro-PBG and all monochloro-substituted PBG analogs. The trichloro derivative (2,3,5-trichloro-PBG) was approximately 10-fold more potent than the dichloro-PBG tier . For absolute affinity context, the monochloro analog 3-chloro-PBG exhibits a reported Ki of 17 nM at 5-HT₃ receptors in NG 108-15 cells ; the 2,3-dichloro substitution is expected to yield a Ki in the low nanomolar range based on its rank-order position above 3-chloro-PBG, though the exact Ki for the 2,3-dichloro compound was not individually tabulated in the primary source .
| Evidence Dimension | 5-HT₃ receptor binding affinity (rank order by [³H]BRL 43694 displacement) |
|---|---|
| Target Compound Data | 2,3-Dichloro-PBG: second-highest potency tier (equipotent with 2,5-dichloro-PBG and 3,5-dichloro-PBG); Ki range across all PBG derivatives: 4.4 × 10⁻¹⁰ M to 3.4 × 10⁻⁴ M |
| Comparator Or Baseline | 2,3,5-Trichloro-PBG: highest potency tier (~10-fold more potent than dichloro tier); 3,4-Dichloro-PBG: one tier lower; 3-Chloro-PBG: Ki = 17 nM (NG 108-15 cells); PBG (unsubstituted): Ki = 1.8 μM (NG 108-15) |
| Quantified Difference | 2,3-Dichloro-PBG > 3,4-dichloro-PBG and > all monochloro-PBG derivatives in potency rank order; approximately 10-fold less potent than 2,3,5-trichloro-PBG |
| Conditions | N1E-115 neuroblastoma cell membranes; radioligand: [³H]BRL 43694; whole-cell voltage-clamp at −65 mV holding potential for functional EC₅₀ correlation |
Why This Matters
The 2,3-dichloro substitution pattern is non-redundant: replacement with the 3,4-dichloro isomer results in a documented loss of binding affinity, directly impacting experimental EC₅₀ and the interpretability of 5-HT₃ receptor pharmacology studies.
- [1] Morain P, Abraham C, Portevin B, De Nanteuil G. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro. Mol Pharmacol. 1994;46(4):732-742. PMID: 7969053. View Source
- [2] Thompson AJ, Lummis SCR. 5-HT₃ Receptors. Table 1: Ki and EC₅₀ Values for 5-HT₃ Receptor Agonists and Partial Agonists. Curr Pharm Des. 2009;15(15):1720-1745. PMC2664614. View Source
